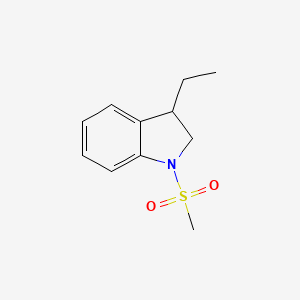

3-Ethyl-1-(methylsulfonyl)indoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2S |

|---|---|

Molecular Weight |

225.31 g/mol |

IUPAC Name |

3-ethyl-1-methylsulfonyl-2,3-dihydroindole |

InChI |

InChI=1S/C11H15NO2S/c1-3-9-8-12(15(2,13)14)11-7-5-4-6-10(9)11/h4-7,9H,3,8H2,1-2H3 |

InChI Key |

LYUULCXSELQMLF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CN(C2=CC=CC=C12)S(=O)(=O)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways

Reactivity Profile of the Indoline (B122111) Core and its Derivativesacs.orgumn.edunih.govnih.govnih.gov

The indoline scaffold is a privileged structure in many biologically active compounds. beilstein-journals.orgbeilstein-journals.org Its reactivity is distinct from its aromatic counterpart, indole (B1671886). The N-methylsulfonyl group in 3-Ethyl-1-(methylsulfonyl)indoline significantly modulates the core's electronic properties, influencing its participation in a variety of chemical transformations.

The indoline ring system, containing an aniline-like moiety, is susceptible to oxidation. The nitrogen atom's lone pair can participate in single-electron transfer (SET) processes, leading to the formation of radical cations. The N-methylsulfonyl group, being strongly electron-withdrawing, increases the oxidation potential of the indoline nitrogen, making it more resistant to oxidation compared to N-alkyl or N-H indolines. However, oxidation can still be achieved using potent oxidizing agents or photoredox catalysis. acs.org The oxidation of certain indole derivatives can be induced through the thermolysis of radical initiators like 2,2'-azobis-(2-amidinopropane) (ABAP). nih.gov

Conversely, the indoline structure can undergo reduction, although this typically requires harsh conditions. While the pyrroline (B1223166) ring is already saturated, the fused benzene (B151609) ring can be reduced via catalytic hydrogenation using catalysts like platinum or palladium under high pressure and temperature. youtube.com This process would yield 3-ethyl-1-(methylsulfonyl)octahydroindole. Milder reducing agents, such as tin and hydrochloric acid, are known to reduce the pyrrole (B145914) ring of indole to afford indoline (2,3-dihydroindole), highlighting the relative stability of the indoline core to reduction. youtube.com

The benzene portion of the indoline core is amenable to transition metal-catalyzed cross-coupling reactions, which are fundamental for building molecular complexity. These reactions typically require prior functionalization of the aromatic ring with a halide or triflate. The N-methylsulfonyl group influences the regioselectivity of these transformations.

Carbon-Nitrogen (C-N) Coupling: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds between aryl halides and amines. youtube.com An appropriately halogenated derivative of this compound (e.g., at the C5 or C7 position) could be coupled with a wide range of primary or secondary amines. This reaction has become a cornerstone in the synthesis of pharmaceuticals and nitrogen-containing heterocycles. nih.govnih.govrsc.org

Carbon-Carbon (C-C) Coupling: The indoline core can also participate in palladium-catalyzed C-C bond-forming reactions such as the Suzuki, Heck, and Sonogashira couplings. For these reactions to occur, a halo-substituted indoline is typically used. For instance, a bromo- or iodo-substituted this compound could react with boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) to install new carbon substituents on the aromatic ring. The regioselectivity of C-H activation and subsequent coupling on the indole nucleus can be controlled by the choice of catalyst and reaction conditions, allowing for functionalization at either the C2 or C3 position in indole precursors. nih.gov While direct C-H activation on the indoline benzene ring is more challenging, the N-sulfonyl group can act as a directing group in certain metalation reactions, potentially favoring functionalization at the C7 position.

Table 1: Representative Coupling Reactions for Indoline Functionalization

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | Aryl-N | nih.govyoutube.com |

| Suzuki Coupling | Boronic Acid (RB(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl-C | nih.gov |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Aryl-C | nih.gov |

Dearomatization is the process of converting an aromatic system into a non-aromatic one. Since indoline is already a partially saturated (dearomatized) version of indole, the relevant processes for the indoline core are rearrangements or further reductions. nih.govnih.govrsc.org

Indoline derivatives can undergo synthetically useful rearrangements. For example, a stereospecific aza-semipinacol rearrangement has been reported for certain indoline derivatives to produce indolenines with a C3-quaternary stereocenter under acidic conditions. chemrxiv.org Another notable transformation is the dearomative Claisen rearrangement of 3-indolyl alcohols, which provides a route to indolines with a fully substituted C2 position. nih.gov While the specific substrate this compound is not primed for these exact rearrangements, they illustrate the potential for skeletal reorganization of the indoline framework under specific conditions. A Sommelet-Hauser rearrangement, which requires the de-aromatization of the indole's pyrrole ring, has also been observed in related polycyclic indole systems. semanticscholar.org

Chemical Transformations Involving the Ethyl Substituent at C3nih.govyoutube.com

The ethyl group at the C3 position offers a handle for further functionalization, although it is generally less reactive than the indoline core itself.

The ethyl group's reactivity is largely governed by the properties of C-H bonds at positions alpha and beta to the indoline ring. The methylene (B1212753) (-CH₂-) group is at a benzylic-like position, making it susceptible to radical reactions. For instance, free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator could potentially install a bromine atom at this position, creating a precursor for subsequent nucleophilic substitution reactions. youtube.comyoutube.com

Oxidation of the ethyl group is also a possibility, though it would likely require strong oxidizing agents and could lead to a mixture of products, including cleavage of the side chain or oxidation to a ketone or carboxylic acid, depending on the conditions. The reactivity of various indole derivatives towards oxygenated radicals has been studied, indicating that the presence of N-H bonds and the compound's oxidation potential are key controlling factors. nih.gov

Chemical Behavior of the N1-Methylsulfonyl Groupnih.govtcichemicals.com

The N-sulfonyl group effectively decreases the nucleophilicity and basicity of the indoline nitrogen, preventing it from participating in many of the typical reactions of secondary amines. This group is generally stable to a wide range of acidic and oxidative conditions. However, it can be cleaved under specific reductive conditions, which regenerates the free N-H indoline. This deprotection is a key step if further manipulation of the nitrogen atom is desired.

Table 2: Selected Methods for N-Sulfonyl Deprotection

| Reagent/Condition | Mechanism Type | Comments | Reference |

|---|---|---|---|

| Mg/MeOH | Reductive Cleavage | Commonly used for deprotecting N-tosyl and related groups. | tcichemicals.com |

| SmI₂ | Reductive Cleavage | Mild conditions, tolerant of many functional groups. | tcichemicals.com |

| HBr/Phenol | Acidic Cleavage | Harsh conditions, may not be suitable for sensitive substrates. | tcichemicals.com |

| Thiophenol/K₂CO₃ | Nucleophilic Cleavage | Effective for certain arylsulfonamides. | tcichemicals.com |

Furthermore, the electron-withdrawing nature of the sulfonyl group acidifies the N-H protons in the precursor N-sulfonyl anilines, facilitating their deprotonation under basic conditions for reactions like the Buchwald-Hartwig amination. nih.gov It also deactivates the benzene ring towards electrophilic aromatic substitution but can act as an ortho-directing group for metalation (lithiation), enabling functionalization at the C7 position.

Cleavage and Deprotection Methodologies for Sulfonyl Groups

The nitrogen-bound sulfonyl group in N-sulfonylated indolines and related heterocyclic compounds is recognized as a stable protecting group, resistant to many reaction conditions. However, its removal, or deprotection, is a crucial step in many synthetic routes. The cleavage of the robust nitrogen-sulfur (N-S) bond typically requires specific and sometimes harsh chemical conditions. A variety of methodologies have been developed for this purpose, ranging from reductive cleavage to base-mediated hydrolysis.

Research into the deprotection of N-tosylated indoles, which are structurally analogous to this compound, provides a strong basis for understanding applicable cleavage methods. The tosyl group, like the mesyl (methylsulfonyl) group, is a common sulfonyl protecting group, and methods for its removal are often interchangeable. Common strategies include the use of dissolving metals, strong acids or bases, and transition-metal-catalyzed reactions. lookchem.comresearchgate.net

More recent and milder methods have also been developed to improve functional group tolerance and avoid the harsh conditions of traditional approaches. lookchem.com For instance, the use of sodium hydride (NaH) in a solvent like dimethylacetamide (DMA) has been reported as an effective method for the N-detosylation of various tosylated indoles. lookchem.com Another mild approach involves using cesium carbonate in a mixed solvent system of THF and methanol, which has proven effective for the deprotection of N-tosylated indoles, even those bearing electron-withdrawing groups. researchgate.net The efficiency of this carbonate-based method is highly dependent on the alkali metal cation, with cesium being significantly more effective than potassium, sodium, or lithium. researchgate.net

Reductive cleavage presents another major pathway for deprotection. These methods can involve reagents like samarium(II) iodide (SmI2) or electrochemical approaches. researchgate.net Electrochemical reduction, performed at a constant cathodic potential in a protic medium, offers a particularly mild technique for desulfonylation. researchgate.net

A summary of selected deprotection methods applicable to N-sulfonyl indoles is presented below.

| Reagent/Method | Conditions | Substrate Type | Key Findings | Reference |

|---|---|---|---|---|

| Cesium Carbonate (Cs₂CO₃) | THF-MeOH, 22°C to reflux | N-Tosyl-indoles with electron-withdrawing or -donating groups | Highly efficient and mild. Electron-withdrawing groups (e.g., bromo, nitro) accelerate the reaction. Requires 3 equivalents of Cs₂CO₃ for optimal results. | researchgate.net |

| Sodium Hydride (NaH) | DMA, room temp. to 100°C | N-Tosyl-indoles, azaheterocycles | A cheap and convenient reagent. The reaction is believed to proceed via a NaH-mediated mechanism. | lookchem.com |

| Electrochemical Reduction | Constant cathodic potential in a protic medium | N-Phenylsulfonyl N-substituted amines | A mild alternative to chemical methods, avoiding harsh reagents. | researchgate.net |

| Magnesium-Methanol | Refluxing methanol | N-Tosyl indoles | An effective reductive cleavage method. | researchgate.net |

Stereoelectronic Influence and Directing Effects of the Methylsulfonyl Moiety

The methylsulfonyl group on the indoline nitrogen is a strong electron-withdrawing group. This property significantly influences the electronic distribution within the indoline ring system and, consequently, its chemical reactivity and the regioselectivity of its reactions.

The primary electronic effect of the N-sulfonyl group is the deactivation of the benzene ring towards electrophilic aromatic substitution. By withdrawing electron density from the aromatic system, it makes the ring less nucleophilic and therefore less reactive to electrophiles. However, this deactivating influence is coupled with a strong directing effect. In the context of electrophilic aromatic substitution, the N-sulfonyl group acts as a meta-director relative to the nitrogen atom's position on the benzene ring. For the indoline scaffold, this translates to directing incoming electrophiles primarily to the C7 and C5 positions.

However, recent research has demonstrated that chelation assistance can override the inherent electronic directing effects. For instance, when a directing group like a pyrimidyl group is attached to the indoline nitrogen, copper-catalyzed C-H functionalization, such as sulfonylation, occurs with high regioselectivity at the C7 position. sci-hub.seresearchgate.net This suggests that the N-substituent can coordinate with the metal catalyst, directing the reaction to the adjacent C-H bond, a pathway that is sterically accessible. This chelation-assisted C-H activation highlights the interplay between electronic effects and steric accessibility controlled by the catalyst and directing group complex.

Furthermore, the sulfonyl group can be employed strategically as a "blocking group" to achieve specific substitution patterns that are otherwise difficult to obtain. masterorganicchemistry.com In this strategy, the sulfonyl group is introduced to block the most reactive position (typically the para position in simpler aromatic systems), forcing a subsequent electrophilic substitution to occur at an alternative site (like the ortho position). Following the second reaction, the sulfonyl group can be removed via one of the deprotection methodologies described previously. masterorganicchemistry.com This reversible installation and removal make the sulfonyl group a versatile tool for controlling regioselectivity in the synthesis of complex substituted indolines.

The stereoelectronic influence of the N-methylsulfonyl group is therefore twofold: it deactivates the aromatic ring while directing substitutions, and its ability to be cleaved allows it to be used as a temporary control element in multi-step syntheses.

Advanced Spectroscopic and Structural Characterization Studies

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT) and ab initio methods, are fundamental in characterizing the intrinsic properties of 3-Ethyl-1-(methylsulfonyl)indoline. These calculations offer a detailed view of the molecule's geometry and electronic landscape.

Geometry Optimization and Electronic Structure Characterization

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For derivatives of the indole (B1671886) scaffold, DFT calculations, such as those at the B3LYP/6-311G(d,p) level, are used to refine the molecular structure. researchgate.net These optimized geometries can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. mdpi.com The electronic structure, which describes the distribution and energy of electrons within the molecule, is also elucidated through these calculations. This includes identifying the locations of electron density, which are crucial for understanding the molecule's reactivity. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iupac.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and greater polarizability. nih.gov For indole derivatives, FMO analysis helps to predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net The HOMO region typically indicates the ability to donate electrons, while the LUMO region shows the capacity to accept electrons. researchgate.net The energy of these orbitals and their gap can be calculated using DFT methods. nih.govirjweb.com

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap suggests higher chemical reactivity. nih.gov |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify transition states—the high-energy structures that connect reactants to products. For reactions involving indole derivatives, such as cycloadditions, DFT calculations can be employed to explore different possible pathways, for instance, distinguishing between concerted and stepwise mechanisms. researchgate.net These studies provide insights into the energetics of the reaction, including activation barriers, which helps to explain the observed product distributions and reaction rates. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction (In Silico Pre-clinical Studies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Prediction of Binding Affinities and Interaction Modes

A primary goal of molecular docking is to predict the binding affinity, which quantifies the strength of the interaction between the ligand and the receptor. mdpi.comnih.gov Docking algorithms generate various possible binding poses and score them based on factors like intermolecular forces. For indole derivatives, docking studies have been used to predict their binding affinities to various biological targets. ajchem-a.com For example, studies on similar compounds have shown predicted binding energies and identified key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the active site of a protein. ajchem-a.com These simulations can guide the design of more potent and selective inhibitors by suggesting modifications to the ligand structure that could enhance these interactions. nih.gov

| Compound | Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Indole Derivative IIb | COX-2 | -11.35 | ALA527, ARG120, TYR355, LYS360 |

| Meloxicam (Reference) | COX-2 | -6.89 | - |

This table is based on data for a related indole derivative and is for illustrative purposes. ajchem-a.com

Analysis of Ligand-Protein Complex Stability

A critical aspect of understanding the potential biological activity of a compound is to analyze the stability of the complex it forms when bound to a target protein. This analysis, typically performed using molecular docking followed by molecular dynamics simulations, provides insights into the strength and nature of the interaction.

For this compound, this would involve identifying a putative protein target and then computationally "docking" the molecule into the protein's binding site. The stability of this resulting complex would be assessed through several key metrics. The binding energy, often calculated in kcal/mol, indicates the affinity of the ligand for the protein. A lower binding energy generally suggests a more stable complex.

Table 1: Hypothetical Ligand-Protein Interaction Analysis for this compound

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| TYR 88 | Hydrogen Bond | 2.9 |

| LEU 102 | Hydrophobic | 3.5 |

| VAL 76 | Hydrophobic | 3.8 |

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations provide a dynamic view of a molecule and its interactions over time, offering a deeper understanding than static models. An MD simulation of this compound, both alone in solution and as part of a ligand-protein complex, would reveal its conformational landscape and dynamic behavior.

The simulation would track the movements of each atom over a set period, typically nanoseconds to microseconds, generating a trajectory of the molecule's motion. From this trajectory, several important properties can be analyzed. The root-mean-square deviation (RMSD) of the molecule's backbone atoms would be calculated to assess its structural stability over the course of the simulation. A stable RMSD value suggests that the molecule has reached an equilibrium state.

The root-mean-square fluctuation (RMSF) for each atom or residue would highlight the flexible regions of the molecule. For this compound, one might expect higher flexibility in the ethyl group compared to the more rigid indoline (B122111) ring system.

Analysis of the conformational landscape would involve clustering the simulation trajectory to identify the most populated and energetically favorable shapes (conformations) the molecule adopts. This is crucial as the bioactive conformation of a ligand when bound to a protein may not be its lowest energy state in solution. Understanding the energy penalty required to adopt the bioactive conformation is a key piece of information for drug design.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results for this compound

| Parameter | Value/Observation |

|---|---|

| Simulation Time | 100 ns |

| Average RMSD | 1.5 Å |

| Key RMSF Peaks | Ethyl group carbons, Sulfonyl oxygens |

Molecular Interactions and Biological Target Engagement Pre Clinical in Vitro and in Vivo Studies

Anti-Inflammatory Activities and Cyclooxygenase/Lipoxygenase Inhibition

The anti-inflammatory potential of indole (B1671886) and indoline (B122111) derivatives has been a significant area of research, with studies focusing on their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).

Evaluation of Cyclooxygenase (COX-1, COX-2) Inhibitory Effects

Indole derivatives have been investigated for their ability to inhibit COX enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes to alleviate inflammatory symptoms. nih.gov

Studies on various N-methylsulfonyl-indole derivatives have shown significant anti-inflammatory activity. nih.gov For instance, certain synthesized N-methylsulfonylindole derivatives demonstrated high anti-inflammatory activity in in vitro assays. nih.gov Molecular docking studies have further supported the potential of these compounds to bind to the active sites of COX-2. researchgate.net The non-selective inhibition of both COX-1 and COX-2 has been reported to reduce atherosclerosis in animal models, highlighting the therapeutic potential of this class of compounds in inflammatory conditions. nih.gov

Specifically, some indole derivatives have shown potent inhibitory effects on COX-2, an enzyme upregulated during inflammation. nih.govtmu.edu.twnih.gov For example, isatin, a simple indole derivative, has been found to inhibit iNOS and COX-2, leading to reduced levels of PGE2 in mouse macrophages. nih.gov Furthermore, certain indole-3-ethylsulfamoylphenylacrylamides have been shown to repress the expression of COX-2, contributing to their anti-inflammatory effects. tmu.edu.twnih.gov

The following table summarizes the COX inhibitory data for selected indole derivatives from various studies.

| Compound/Derivative Class | COX-1 Inhibition | COX-2 Inhibition | Reference |

| N-methylsulfonyl-indole derivatives | Varies | Potent | nih.gov |

| Isatin | - | Inhibits expression | nih.gov |

| Indole-3-ethylsulfamoylphenylacrylamides | - | Represses expression | tmu.edu.twnih.gov |

| Indomethacin (B1671933) phenethylamide (INDO-PA) | Partial in vivo | Highly selective in vitro | nih.gov |

Investigation of Lipoxygenase (5-LOX) Inhibitory Properties

Lipoxygenases, particularly 5-lipoxygenase (5-LOX), are crucial enzymes in the biosynthesis of leukotrienes, which are potent mediators of inflammation. nih.gov The inhibition of 5-LOX presents a valuable strategy for controlling inflammatory responses. mdpi.com

Several indole derivatives have been identified as inhibitors of 5-LOX. For instance, a series of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives were found to possess balanced inhibitory activity against both COX and 5-LOX. nih.gov One compound in this series demonstrated IC50 values of 0.1 μM and 0.56 μM for COX and LOX, respectively. nih.gov Molecular docking studies have suggested that indoleacetic acid and indolebutyric acid competitively inhibit LOX. nih.gov

The following table presents 5-LOX inhibitory data for representative indole derivatives.

| Compound/Derivative Class | 5-LOX IC50 | Reference |

| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivative | 0.56 µM | nih.gov |

| Indoleacetic acid (IAA) | 42.98 µM | nih.gov |

| Indolebutyric acid (IBA) | 17.82 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies in Anti-Inflammatory Indoline/Indole Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent derivatives. For anti-inflammatory indole and indoline derivatives, several key structural features have been identified.

The nature and position of substituents on the indole ring significantly impact anti-inflammatory potency. For instance, in a series of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives, the presence of a bromine atom on the indole ring was found to be critical for potent COX and LOX inhibitory activity. nih.gov Replacing the bromine with hydrogen, chlorine, fluorine, methyl, or methoxy (B1213986) groups led to a significant reduction in potency. nih.gov

Furthermore, the introduction of electron-withdrawing groups at the amino position of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives was found to enhance their anti-inflammatory activity. rsc.org In another study, the substitution pattern on fused pyrrole (B145914) derivatives of indole was shown to be critical for their in vivo anti-inflammatory effects, with some derivatives showing activity equivalent to indomethacin and ibuprofen. researchgate.netnih.gov The dimerization and the position of halogenation have also been noted as influential factors on the anti-inflammatory activity of brominated indoles. nih.gov

Antimicrobial Activities and Mechanisms

Indole and indoline scaffolds are present in many natural and synthetic compounds with a broad range of antimicrobial activities.

Assessment of Antibacterial Spectrum and Efficacy

Derivatives of indole have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. researchgate.net For example, certain N-methylsulfonyl-indole derivatives have shown selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and E. coli. nih.gov Other synthetic indole derivatives have been found to be effective against multidrug-resistant Gram-positive bacteria, with a proposed mechanism involving the inhibition of respiratory metabolism. nih.gov

Indole alkaloids isolated from Pseudomonas aeruginosa have also displayed significant antibacterial properties. nih.gov For instance, tris(1H-indol-3-yl)methylium exhibited broad-spectrum activity, inhibiting Gram-positive bacteria at low concentrations and Gram-negative bacteria at higher concentrations. nih.gov Another isolated compound, indolo(2,1b)quinazoline-6,12-dione, also showed broad-spectrum inhibition. nih.gov

The following table summarizes the antibacterial activity of selected indole derivatives.

| Compound/Derivative Class | Antibacterial Spectrum | Reference |

| N-methylsulfonyl-indole derivatives | Gram-negative (S. enterica, E. coli) | nih.gov |

| Synthetic indole derivative (SMJ-2) | Multidrug-resistant Gram-positive bacteria | nih.gov |

| Tris(1H-indol-3-yl)methylium | Broad-spectrum (more potent against Gram-positive) | nih.gov |

| Indolo(2,1b)quinazoline-6,12-dione | Broad-spectrum (more potent against Gram-positive) | nih.gov |

| 5-indolylmethylenerhodanine-3-carboxylic/sulfonic acid derivatives | Escherichia coli, Staphylococcus lentus | researchgate.net |

Exploration of Antifungal Properties

In addition to their antibacterial effects, indole and indoline derivatives have been explored for their antifungal potential. researchgate.net The emergence of drug-resistant fungal strains has spurred the search for novel antifungal agents. nih.gov

Studies have shown that certain novel indole and indoline derivatives exhibit good antifungal activity against Candida albicans, including azole-resistant strains. nih.gov The proposed mechanism for some of these compounds involves the inhibition of biofilm formation and hyphal growth. nih.gov Furthermore, 5-indolylmethylenerhodanine-3-carboxylic/sulfonic acid derivatives have demonstrated significant effects against Candida albicans, with minimum inhibitory and fungicidal concentrations in the range of 25-50 μg/mL. researchgate.net Indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have also been identified as potent new fungicides against various plant pathogenic fungi. nih.gov

The following table highlights the antifungal activity of specific indole derivatives.

| Compound/Derivative Class | Antifungal Spectrum | Reference |

| Novel indole and indoline derivatives | Candida albicans (including azole-resistant strains) | nih.gov |

| 5-indolylmethylenerhodanine-3-carboxylic/sulfonic acid derivatives | Candida albicans | researchgate.net |

| Indole derivatives with 1,3,4-thiadiazole | Plant pathogenic fungi | nih.gov |

Antioxidant Properties and Radical Scavenging Capabilities

The indole nucleus is a well-known scaffold in compounds exhibiting antioxidant properties. nih.govmdpi.com These properties are often attributed to the ability of the indole ring to donate a hydrogen atom from the N-H group, thereby neutralizing free radicals. Phytochemicals such as indole-3-carbinol (B1674136) and its derivatives have demonstrated neuroprotective effects through the activation of antioxidant defense mechanisms. nih.gov Oxidative stress is a key factor in the pathology of numerous diseases, including neurodegenerative disorders and cancer. nih.govmdpi.com

Indole derivatives can exert their antioxidant effects through various mechanisms, including scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant systems like the Nrf2-antioxidant responsive element (ARE) pathway. nih.govmdpi.com For instance, some indole derivatives have been shown to protect neuronal cells from neurotoxin-induced oxidative stress. mdpi.com The antioxidant potential of compounds is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govnih.gov While direct data on the radical scavenging capabilities of 3-Ethyl-1-(methylsulfonyl)indoline is not prominent, the presence of the indoline core suggests that it could potentially contribute to antioxidant activities, a hypothesis that warrants future investigation.

Anticancer and Antiproliferative Studies (In Vitro Cell Line Assays)

The indole scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives showing significant efficacy against various cancer types. nih.govmdpi.com The therapeutic potential of these compounds stems from their ability to target diverse biological pathways crucial for cancer cell proliferation and survival. nih.gov

Cytotoxicity Evaluation against Various Cancer Cell Lines (e.g., A-549, KB cells)

Preclinical in vitro studies have demonstrated the potent cytotoxic effects of various indole and indoline derivatives against a panel of human cancer cell lines. While specific data for this compound is not detailed, related structures have shown promising results. For example, a series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones revealed significant antiproliferative properties against cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer). nih.gov Similarly, certain indole-based arylsulfonylhydrazides have been found to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-468). nih.govacs.org

Studies on N-benzylisoindole-1,3-dione derivatives, which share structural similarities, showed inhibitory effects on the viability of A549 lung adenocarcinoma cells. nih.gov The cytotoxicity of plant essential oils has also been evaluated against A549 cells, providing comparative data for potential anticancer agents. nih.gov The table below summarizes the cytotoxic activity of several representative indole/indoline derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Selected Indole/Indoline Derivatives against Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Activity Metric (IC50/GI50) | Reference |

|---|---|---|---|

| 2-Ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one | HL-60 (Leukemia) | Low µM range | nih.gov |

| 1″-(Alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones | MCF-7 (Breast) | 3.597 µM (for compound 6m) | nih.gov |

| Indole-3-ethylsulfamoylphenylacrylamides | Various (e.g., HeLa) | 0.02 to 0.35 µM | nih.gov |

| 4-Chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 µM | nih.govacs.org |

| 4-Chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 µM | nih.govacs.org |

| N-benzylisoindole-1,3-dione derivatives | A549 (Lung) | 114.25 µM | nih.gov |

| Nortopsentin Analogues | NCI 60-cell panel | Nanomolar to low µM range | mdpi.comresearchgate.net |

IC50/GI50 values represent the concentration required to inhibit cell growth by 50%. This data is for structurally related compounds, not this compound itself.

Investigation of Molecular Mechanisms of Antiproliferative Action (e.g., Enzyme Inhibition, DNA Interaction)

The anticancer effects of indole derivatives are mediated by a variety of molecular mechanisms. One key mechanism is the induction of apoptosis (programmed cell death). For instance, a dihydroquinolinone analog was shown to induce DNA damage and apoptosis in HL-60 cells. nih.gov Similarly, certain nortopsentin analogues, which are bis-indolyl alkaloids, were found to have a pro-apoptotic mechanism associated with mitochondrial dysfunction. mdpi.comresearchgate.net

Another significant mechanism is the inhibition of critical enzymes involved in cell division and DNA maintenance. Several indole derivatives have been identified as potent inhibitors of topoisomerases, enzymes that are crucial for relieving torsional stress in DNA during replication. mdpi.comnih.gov Inhibition of these enzymes leads to DNA strand breaks and ultimately, cell death. nih.govmdpi.com For example, 3-methyl-2-phenyl-1H-indoles have shown a good correlation between their antiproliferative effect and topoisomerase II inhibition. acs.org

Furthermore, some indole-based compounds act as tubulin polymerization inhibitors, disrupting the formation of microtubules, which are essential for cell division. mdpi.comnih.gov The inhibition of histone deacetylases (HDAC) is another emerging strategy, and certain indole-3-ethylsulfamoylphenylacrylamides have demonstrated potent HDAC inhibitory activity. nih.gov

Other Reported Biological Activities of Related Indoline/Indole Derivatives (Pre-clinical Focus)

Beyond their anticancer potential, the versatile indole and indoline scaffolds are integral to compounds targeting a wide array of biological pathways, particularly within the central nervous system.

Modulation of Neurological and Central Nervous System Pathways (e.g., Anxiolytic Effects, Memory Processes)

Indole derivatives are widely recognized for their significant activities within the central nervous system (CNS). nih.gov They form the core of several marketed drugs for CNS disorders. nih.gov Preclinical studies have highlighted their potential in modulating various neurological pathways. For instance, specific indole derivatives have been shown to act as ligands for serotonin (B10506) receptors, such as 5-HT1A and 5-HT2A, which are deeply involved in mood and cognition. nih.govwikipedia.org

Some derivatives have demonstrated anxiolytic (anti-anxiety) effects in animal models, potentially through interactions with the 5-HT1A receptor. nih.gov Others have shown beneficial effects on memory and learning processes, an area of intense research for treating neurodegenerative conditions like Alzheimer's disease. nih.govnih.govmdpi.com The neuroprotective properties of some indole compounds are linked to their ability to mitigate oxidative stress and inflammation within the brain. nih.govmdpi.com

Enzyme Modulation and Target Inhibition (e.g., Carbonic Anhydrase IX, Topoisomerase-I)

The structural features of indole and indoline derivatives, particularly when combined with a sulfonamide or a similar zinc-binding group, make them effective enzyme inhibitors.

Carbonic Anhydrase IX (CA IX) Inhibition: Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many types of hypoxic tumors and contributes to the acidic tumor microenvironment, promoting cancer cell proliferation and invasion. nih.gov As such, it is a key target for anticancer drug development. auctoresonline.org Numerous studies have reported on benzenesulfonamide (B165840) derivatives bearing indole or quinazoline (B50416) moieties as potent and selective inhibitors of CA IX and the related isoform CA XII. nih.govauctoresonline.orgtandfonline.com The inhibitory activity of these compounds often falls within the nanomolar range. tandfonline.com Structural studies have provided insights into how these inhibitors bind to the enzyme's active site, paving the way for the design of more selective drugs. biorxiv.org

Topoisomerase-I (Topo-I) Inhibition: Topoisomerase I is another critical target in cancer chemotherapy. nih.gov This enzyme creates temporary single-strand breaks in DNA to resolve topological problems during cellular processes. mdpi.com Inhibitors of Topo-I trap the enzyme-DNA complex, leading to lethal double-strand breaks during DNA replication. nih.gov Indenoisoquinolines, which are structurally related to indoles, are a class of non-camptothecin Topo-I inhibitors that have reached clinical trials. mdpi.com Other heterocyclic systems fused with or related to the indole nucleus have also been explored for their Topo-I and Topo-II inhibitory activities. mdpi.comacs.org

Table 2: Enzyme Inhibition by Selected Indole/Indoline Derivatives

| Compound/Derivative Class | Target Enzyme | Inhibition Metric (Kᵢ/IC₅₀) | Reference |

|---|---|---|---|

| Ureido-substituted benzenesulfonamides | Carbonic Anhydrase IX | Low nanomolar range | nih.gov |

| 4-Anilinoquinazoline-based benzenesulfonamides | Carbonic Anhydrase IX | 86.5 nM (for compound 4f) | tandfonline.com |

| 4-Anilinoquinazoline-based benzenesulfonamides | Carbonic Anhydrase XII | 30.5 nM (for compound 4g) | tandfonline.com |

| 2,4-Dioxothiazolidinyl acetic acids | Carbonic Anhydrase XII | 0.30–0.93 µM | nih.gov |

| Copper(II) indenoisoquinoline complex (WN198) | Topoisomerase I | Activity starts at 1 µM | mdpi.com |

| 3-Methyl-2-phenyl-1H-indoles | Topoisomerase IIα | Good correlation with GI₅₀ | acs.org |

| Pyrazolo[4,3-f]quinolines | Topoisomerase IIα | Equivalent to etoposide (B1684455) at 100 µM (for 2E) | mdpi.com |

This data is for structurally related compounds, not this compound itself. Kᵢ = Inhibition constant; IC₅₀ = half-maximal inhibitory concentration; SAHA = Suberanilohydroxamic acid.

Estrogen Receptor (ER) Modulatory Actions

Currently, there is no publicly available scientific literature detailing the specific modulatory actions of this compound on estrogen receptors (ERα and ERβ). Pre-clinical in vitro and in vivo studies investigating the binding affinity, functional agonism or antagonism, and effects on ER-dependent signaling pathways for this particular compound have not been reported in the searched scientific databases.

While research exists on various other indoline and indole-based molecules as selective estrogen receptor modulators (SERMs), this information is not directly applicable to this compound due to the high degree of structural specificity that dictates a compound's interaction with the estrogen receptor. The nature and position of substituent groups on the core indole or indoline scaffold are critical in determining the binding affinity and whether the compound will act as an agonist, antagonist, or mixed functional modulator at ERα and ERβ.

Therefore, without specific experimental data for this compound, no definitive statements can be made regarding its potential to modulate estrogen receptor activity. Further research would be required to elucidate any such properties.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 3-Ethyl-1-(methylsulfonyl)indoline

Currently, there is a lack of specific academic literature detailing the synthesis and properties of this compound. The understanding of this compound is therefore inferential, based on the well-established chemistry of the indoline (B122111) ring system, the reactivity of N-sulfonylated indoles and indolines, and the introduction of alkyl groups at the C3 position. The methylsulfonyl group is known to act as an electron-withdrawing group, which can influence the reactivity of the indoline nucleus. The ethyl group at the 3-position introduces a chiral center, suggesting that its stereochemistry could be a critical factor in its biological activity, a common feature in similar heterocyclic compounds.

Identification of Unexplored Avenues in Synthetic Methodologies and Chemical Reactivity

The synthesis of this compound presents several avenues for exploration. A plausible synthetic route would involve the initial synthesis of 3-ethylindoline, followed by sulfonylation of the indole (B1671886) nitrogen with methanesulfonyl chloride. The synthesis of 3-ethylindoline itself could be approached through various methods, such as the reduction of 3-ethylindole or through catalytic hydrogenation of a suitable precursor.

Unexplored areas in its chemical reactivity include:

Stereoselective Synthesis: Developing synthetic methods to control the stereochemistry at the C3 position would be a significant advancement, allowing for the investigation of individual enantiomers.

Functionalization of the Aromatic Ring: The reactivity of the benzene (B151609) portion of the indoline core towards electrophilic substitution, in the presence of the N-sulfonyl and C3-ethyl groups, is yet to be determined.

Oxidation and Reduction Reactions: Investigating the oxidation of the indoline to the corresponding indole, and the conditions required for this transformation, could provide valuable insights into its metabolic stability and potential for derivatization.

Perspectives on Further Mechanistic Elucidation of Observed Biological Actions

Given that the biological activities of this compound have not been reported, a primary research objective would be to screen the compound against a variety of biological targets. Indoline derivatives have shown a wide range of pharmacological activities, including antibacterial, antifungal, and anti-tuberculosis effects. researchgate.net Furthermore, N-sulfonylated indole derivatives have been investigated as inhibitors of enzymes like COX-2 and 5-LOX, and as potential anticancer and antioxidant agents. nih.gov

Future research should focus on:

Broad-Spectrum Biological Screening: Initial in-vitro assays to identify any potential antimicrobial, anticancer, anti-inflammatory, or neuroprotective activities.

Target Identification: Should any significant biological activity be observed, subsequent studies would be necessary to identify the specific molecular targets (e.g., enzymes, receptors).

Mechanism of Action Studies: Elucidating the precise mechanism by which this compound exerts its biological effects, which could involve techniques such as gene expression profiling and proteomics.

Rational Design and Development of Novel Analogues for Targeted Biological Research

The structure of this compound offers multiple points for modification to develop novel analogues for targeted research. Structure-activity relationship (SAR) studies would be crucial in optimizing any observed biological activity.

Key areas for analogue development include:

Modification of the Alkyl Group: Varying the length and branching of the alkyl chain at the C3 position to probe the steric and lipophilic requirements for activity.

Substitution on the Sulfonyl Group: Replacing the methyl group on the sulfonyl moiety with other alkyl or aryl groups to modulate the electronic properties and steric bulk at the nitrogen atom.

Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) onto the benzene ring to investigate their effect on biological activity.

Integration of Advanced Computational and Experimental Approaches for Comprehensive Characterization

A holistic understanding of this compound can be achieved by combining computational modeling with experimental validation.

Computational Studies:

Density Functional Theory (DFT) Calculations: To predict the compound's geometry, electronic properties, and spectroscopic signatures (NMR, IR).

Molecular Docking: To simulate the binding of the compound to the active sites of known biological targets, helping to prioritize experimental screening efforts.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties to guide further drug development.

Experimental Characterization:

Spectroscopic Analysis: Thorough characterization using NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm the structure.

X-ray Crystallography: To determine the precise three-dimensional structure of the molecule, including the conformation of the indoline ring and the stereochemistry at the C3 position.

In Vitro and In Vivo Studies: To validate the biological activities predicted by computational methods and to assess the compound's efficacy and safety in biological systems.

Q & A

Basic Research Questions

Q. What computational methods are recommended to determine the electronic structure of 3-Ethyl-1-(methylsulfonyl)indoline?

- Methodological Answer : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311G(d,p) to optimize molecular geometry and compute frontier molecular orbitals (HOMO/LUMO). Analyze orbital localization to predict charge transfer behavior, particularly for applications in dye-sensitized solar cells (DSSCs). Compare computed energy levels (e.g., HOMO at −5.2 eV) with semiconductor bandgaps (e.g., TiO₂) to assess electron injection efficiency .

Q. How can UV-vis spectroscopy characterize this compound’s absorption properties?

- Methodological Answer : Measure experimental UV-vis spectra in polar solvents (e.g., chloroform) to observe solvatochromic shifts. Compare with theoretical spectra derived from time-dependent DFT (TD-DFT) calculations. For example, computational results may predict a high-intensity band at ~550 nm (LUMO→HOMO transition), while experimental data may show a broad absorption in 500–600 nm due to aggregation effects. Discrepancies arise from solvent interactions and basis set limitations .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer :

- Step 1 : Synthesize the indoline core via Fischer indole synthesis using ethyl-substituted phenylhydrazine and a ketone.

- Step 2 : Introduce the methylsulfonyl group via sulfonylation with methanesulfonyl chloride under basic conditions (e.g., pyridine).

- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental UV-vis spectra of this compound be resolved?

- Methodological Answer :

- Issue : TD-DFT calculations in vacuum may overestimate excitation wavelengths (e.g., 523 nm vs. experimental 550 nm).

- Resolution : Incorporate solvent effects using the polarizable continuum model (PCM) and improve basis sets (e.g., 6-311++G(d,p)). Include vibronic coupling analysis to account for broadening in experimental spectra .

Q. What strategies optimize the synthetic yield of this compound for large-scale research applications?

- Methodological Answer :

- Optimization 1 : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours).

- Optimization 2 : Employ flow chemistry for sulfonylation to enhance mixing and heat transfer.

- Quality Control : Monitor reaction progress via in-situ FT-IR and optimize stoichiometry (e.g., 1.2 equiv. methanesulfonyl chloride) to minimize byproducts .

Q. How does the methylsulfonyl group influence the adsorption dynamics of this compound on TiO₂ surfaces in DSSCs?

- Methodological Answer : Perform ReaxFF molecular dynamics simulations to study binding modes (e.g., sulfonyl oxygen anchoring to TiO₂). Compare adsorption energy (e.g., −2.3 eV) with non-sulfonylated analogs. Validate via attenuated total reflectance FT-IR (ATR-FTIR) to identify surface-binding functional groups .

Q. What role do vibrational modes play in the stability of this compound under thermal stress?

- Methodological Answer : Compute vibrational spectra (IR/Raman) using DFT to identify thermally sensitive bonds (e.g., C–S stretching at 750 cm⁻¹). Conduct thermogravimetric analysis (TGA) and correlate decomposition temperatures (e.g., 220°C) with bond dissociation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.